Cas no 105219-70-3 (1-Propanone,3-(9-methyl-4-phenyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl)-1-(4-morpholinyl)-)

1-Propanone,3-(9-methyl-4-phenyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl)-1-(4-morpholinyl)- structure
105219-70-3 structure
Product Name:1-Propanone,3-(9-methyl-4-phenyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl)-1-(4-morpholinyl)-
CAS No:105219-70-3
MF:C22H23N5O2S
MW:421.51532292366
CID:207935
PubChem ID:3064656
Update Time:2025-04-19

1-Propanone,3-(9-methyl-4-phenyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl)-1-(4-morpholinyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone,3-(9-methyl-4-phenyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl)-1-(4-morpholinyl)-
    • Morpholine, 4-(3-(9-methyl-4-phenyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)-
    • DTXSID50147015
    • 105219-70-3
    • Inchi: 1S/C22H23N5O2S/c1-15-24-25-19-14-23-21(16-5-3-2-4-6-16)18-13-17(30-22(18)27(15)19)7-8-20(28)26-9-11-29-12-10-26/h2-6,13H,7-12,14H2,1H3
    • InChI Key: LVMXDNUPNOMOCJ-UHFFFAOYSA-N
    • SMILES: S1C2=C(C(C3C=CC=CC=3)=NCC3=NN=C(C)N23)C=C1CCC(N1CCOCC1)=O

Computed Properties

  • Exact Mass: 421.15749
  • Monoisotopic Mass: 421.157
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 649
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • Density: 1.41
  • Boiling Point: 698.5°Cat760mmHg
  • Flash Point: 376.2°C
  • Refractive Index: 1.726
  • PSA: 72.61
  • LogP: 2.15310
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